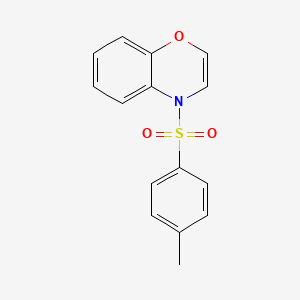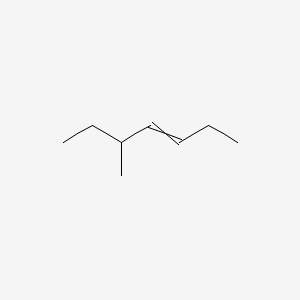![molecular formula C5H8N2S B12516976 2,7-Diazabicyclo[2.2.1]heptane-3-thione CAS No. 653603-12-4](/img/structure/B12516976.png)
2,7-Diazabicyclo[2.2.1]heptane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazabicyclo[221]heptane-3-thione is a bicyclic compound characterized by the presence of two nitrogen atoms and a thione group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazabicyclo[2.2.1]heptane-3-thione typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . The reaction conditions often include the use of strong bases and electron-withdrawing N-protective groups to promote the desired transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Diazabicyclo[2.2.1]heptane-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,7-Diazabicyclo[2.2.1]heptane-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which 2,7-Diazabicyclo[2.2.1]heptane-3-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active site residues, while the bicyclic structure provides a rigid framework that enhances binding specificity and affinity. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but differing in the position of nitrogen atoms.
Prolinamide: Shares the bicyclic core structure but lacks the thione group.
Harmicine: Contains a similar bicyclic scaffold but with additional functional groups.
Uniqueness: 2,7-Diazabicyclo[221]heptane-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
653603-12-4 |
|---|---|
Molekularformel |
C5H8N2S |
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
2,7-diazabicyclo[2.2.1]heptane-3-thione |
InChI |
InChI=1S/C5H8N2S/c8-5-3-1-2-4(6-3)7-5/h3-4,6H,1-2H2,(H,7,8) |
InChI-Schlüssel |
CXLBDXKTTPVKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2NC1C(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
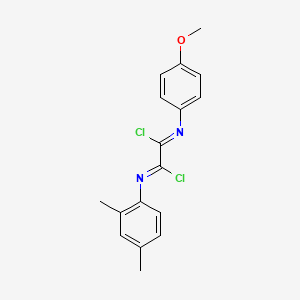
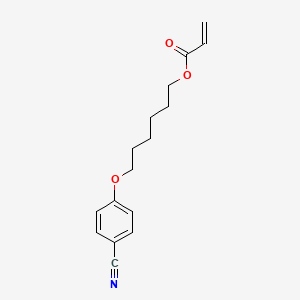

dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
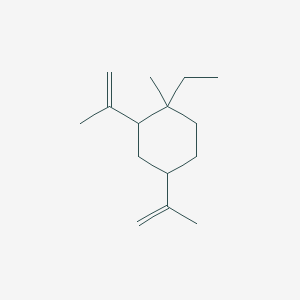
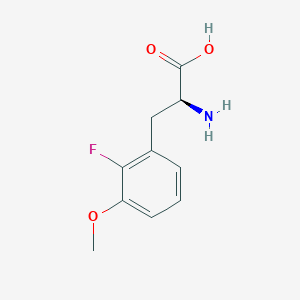
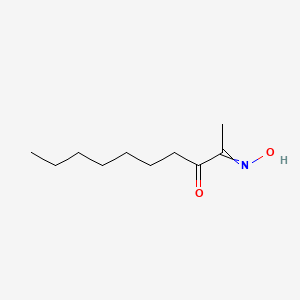
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
